REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([Br:15])[N:9]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:15][C:10]1[N:9]=[C:8]([NH2:7])[CH:13]=[CH:12][C:11]=1[F:14]
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=NC(=C(C=C1)F)Br)=O
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Name
|
|
Quantity
|
3.78 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
after which it was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat. aq. NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
The resulting organic layer was concentrated on to silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed (10% to 40% EtOAc/hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=N1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |